Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate
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Overview
Description
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate is an organic compound with a complex structure that includes a pyridine ring, a benzoyl group, and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-aminopyridine, undergoes acylation with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine to form 2-(4-(tert-butyl)benzoylamino)pyridine.
Malonate Ester Formation: The resulting product is then reacted with dimethyl malonate in the presence of a base such as sodium hydride to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ring, while reduction may lead to the formation of reduced benzoyl or pyridine derivatives.
Scientific Research Applications
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-thiazolyl)malonate: Similar structure but with a thiazole ring instead of a pyridine ring.
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-imidazolyl)malonate: Contains an imidazole ring instead of a pyridine ring.
Uniqueness
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This uniqueness makes it suitable for particular applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
dimethyl 2-[5-[(4-tert-butylbenzoyl)amino]pyridin-2-yl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(2,3)14-8-6-13(7-9-14)18(24)23-15-10-11-16(22-12-15)17(19(25)27-4)20(26)28-5/h6-12,17H,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAXCOJSBGKKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)C(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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